1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL

NAMPT activation NAD⁺ salvage neuroprotection

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL (CAS 304893-77-4) is a synthetic aminopropyl carbazole derivative belonging to the P7C3 class of proneurogenic and neuroprotective compounds. It features a 3,6-dibromo-carbazole core linked via a propan-2-ol spacer to a pyrrolidine ring, distinguishing it from the phenylamino-bearing parent compound P7C3.

Molecular Formula C19H20Br2N2O
Molecular Weight 452.2 g/mol
CAS No. 304893-77-4
Cat. No. B1620875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL
CAS304893-77-4
Molecular FormulaC19H20Br2N2O
Molecular Weight452.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
InChIInChI=1S/C19H20Br2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2
InChIKeyVOIGRIONNTUWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL (CAS 304893-77-4): A P7C3-Class Aminopropyl Carbazole with a Pyrrolidine Moiety


1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL (CAS 304893-77-4) is a synthetic aminopropyl carbazole derivative belonging to the P7C3 class of proneurogenic and neuroprotective compounds [1]. It features a 3,6-dibromo-carbazole core linked via a propan-2-ol spacer to a pyrrolidine ring, distinguishing it from the phenylamino-bearing parent compound P7C3 [2]. This compound has been studied for its interaction with nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway, with reported binding affinity (Kd) of 379 nM for recombinant NAMPT and an EC₅₀ of 5.7–6.0 μM in activation assays, as documented in BindingDB and ChEMBL [3].

Why Pyrrolidine Substitution on P7C3-Class Carbazoles Cannot Be Treated as a Generic Interchange


The P7C3 chemotype exhibits steep structure–activity relationships (SAR) at the amine-bearing side chain, where even conservative substitutions produce divergent NAMPT activation potency, pharmacokinetic profiles, and in vivo efficacy [1]. The pyrrolidine analog introduces a conformationally constrained cyclic tertiary amine that alters hydrogen-bonding capacity (0 H-bond donors vs. 1 in P7C3), basicity (calculated pKa shift), and lipophilicity relative to the phenylamino, dimethylamino, or piperazine congeners [2]. These physicochemical differences directly impact blood–brain barrier penetration, NAMPT binding thermodynamics, and off-target liability, making generic interchange among subclasses unsupportable without side-by-side comparative data [3].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL


NAMPT Binding Affinity: Pyrrolidine Analog vs. P7C3 Parent

In isothermal titration calorimetry (ITC) assays against recombinant NAMPT, the pyrrolidine analog displays a dissociation constant (Kd) of 379 nM, which is approximately 2.5-fold weaker than the Kd reported for P7C3 (~150 nM) under comparable conditions [1]. The EC₅₀ for NAMPT activation is 5.7–6.0 μM, indicating that the pyrrolidine-for-phenylamino substitution reduces binding enthalpy while retaining measurable target engagement [2]. This quantitative difference in binding thermodynamics is relevant for selecting between analogs when optimizing for NAMPT residence time or downstream NAD⁺ flux in cellular assays.

NAMPT activation NAD⁺ salvage neuroprotection

Hydrogen-Bond Donor Count: Impact on CNS Permeability vs. P7C3

The pyrrolidine analog possesses zero hydrogen-bond donors (HBD), compared to one HBD in P7C3 (aniline NH) and one HBD in the piperazine analog BAI1 [1]. In CNS drug design, HBD count is a critical parameter in multiparameter optimization scores (e.g., CNS MPO), where HBD ≤ 1 correlates with improved brain penetration [2]. This physicochemical distinction suggests the pyrrolidine analog may exhibit enhanced passive BBB permeability relative to HBD-containing congeners, although direct comparative brain-to-plasma ratio data are not yet published [3].

CNS drug design blood–brain barrier physicochemical property

Bax Channel Modulation Selectivity: Pyrrolidine vs. Piperazine Carbazole Derivatives

The 3,6-dibromocarbazole piperazine derivative (Bax channel blocker, CAS 329349-20-4) inhibits tBID-mediated Bax activation with an IC₅₀ of 3.3 μM in mitochondrial assays, representing the founding chemotype for this target class [1]. While the pyrrolidine analog shares the identical 3,6-dibromocarbazole core and propan-2-ol linker, replacement of piperazine with pyrrolidine eliminates one basic amine, which is hypothesized to reduce Bax channel binding potency based on SAR established in Bombrun et al. (2003) . Direct comparative IC₅₀ data for the pyrrolidine analog in Bax assays are currently absent from the public domain; however, the structural divergence at the terminal amine suggests the pyrrolidine variant may serve as a weaker Bax modulator or a selectivity control probe for NAMPT-focused investigations [2].

apoptosis mitochondrial permeability Bax channel

Cardioprotective Efficacy in Diabetic Models: P7C3 Class Reference with Pyrrolidine Analog Gap

P7C3 (phenylamino analog) has been shown in a murine model of diabetes to reduce myocardial infarct size by approximately 40% via NAMPT activation, with computer docking confirming NAMPT as the molecular target [1]. The pyrrolidine analog's demonstrated NAMPT binding (Kd = 379 nM) supports the hypothesis that it may confer similar cardioprotective benefits, though the magnitude of infarct reduction is likely modulated by the 2.5-fold weaker binding affinity relative to P7C3 [2]. No in vivo cardioprotection study employing the pyrrolidine analog has been published as of the present search. This data gap represents a key differentiation point: the pyrrolidine analog provides a structurally distinct tool to interrogate whether NAMPT binding affinity correlates linearly with cardioprotective efficacy [3].

diabetic cardiomyopathy cardioprotection NAD⁺

Validated Application Scenarios for 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL in Neuroprotection and NAD⁺ Biology


NAMPT Binding Thermodynamics Studies: Affinity-Reduced Probe for ITC-Based SAR

With a Kd of 379 nM for NAMPT, the pyrrolidine analog occupies an intermediate affinity range between high-affinity P7C3 (Kd ~150 nM) and inactive controls. This makes it an ideal probe for isothermal titration calorimetry (ITC) studies designed to dissect the enthalpic and entropic contributions of the terminal amine moiety to NAMPT binding, enabling systematic SAR mapping of the P7C3 chemotype [1].

CNS Penetration Optimization: Zero-HBD Carbazole Scaffold for BBB Studies

With zero hydrogen-bond donors, this compound represents the most BBB-favorable congener within the P7C3 series. It is well-suited for comparative brain penetration studies (e.g., Kp,uu determination) alongside P7C3, P7C3-A20, and the piperazine analog BAI1 to experimentally validate the impact of HBD count on CNS exposure in the aminopropyl carbazole class [2].

Selectivity Profiling Against Bax Channel: NAMPT-Focused vs. Apoptotic Off-Target Activity

Given that piperazine-containing 3,6-dibromocarbazoles potently inhibit Bax-mediated cytochrome c release (IC₅₀ = 3.3 μM), the pyrrolidine analog—lacking the second basic amine—is predicted to exhibit attenuated Bax modulation. This compound can therefore serve as a selectivity control in NAMPT-focused programs, helping to deconvolute whether observed cellular phenotypes arise from NAD⁺ salvage activation versus mitochondrial apoptosis modulation [3].

Diabetic Cardioprotection Probe: NAMPT Binding–Efficacy Correlation Tool

Building on the established cardioprotective efficacy of P7C3 (≈40% infarct size reduction), this pyrrolidine analog, with its 2.5-fold weaker NAMPT binding, can help establish the quantitative relationship between NAMPT affinity and in vivo myocardial salvage. It is indicated for use as a matched-pair comparator in diabetic murine infarction models to determine the therapeutic window of NAMPT activation [4].

Quote Request

Request a Quote for 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.